molecular formula C23H17N5O B2462726 N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide CAS No. 891121-09-8

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide

Número de catálogo: B2462726
Número CAS: 891121-09-8
Peso molecular: 379.423
Clave InChI: BSKCCAKBKAHBMS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide is an organic compound that belongs to the class of triazolopyridazines.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide typically involves the following steps:

    Formation of the triazolopyridazine core: This is achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Coupling with phenyl and naphthamide groups: The triazolopyridazine core is then coupled with a phenyl group and subsequently with a naphthamide group using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.

Aplicaciones Científicas De Investigación

Cancer Treatment

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide has shown promise as an inhibitor of various cancer-related pathways. Its structural analogs have been investigated for their ability to inhibit c-Met kinases, which are implicated in tumor growth and metastasis. For example:

  • Savolitinib , a derivative of this compound class, has demonstrated potent inhibition of c-Met with favorable pharmacokinetic properties in preclinical models. It has progressed to phase II clinical trials for treating non-small cell lung cancer and renal cell carcinoma .

Neurological Disorders

Research indicates that compounds similar to this compound may modulate pathways associated with neurodegenerative diseases such as Huntington's disease. The triazole-fused pyridazine structure is believed to interact with specific receptors involved in neuronal signaling .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Triazole Ring : Utilizing hydrazones and various coupling agents to form the triazole moiety.
  • Aromatic Substitution : Employing electrophilic aromatic substitution techniques to introduce the naphthamide group onto the triazole framework.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired compound with high purity .

Case Study 1: Inhibition of c-Met Kinase

A study evaluated the efficacy of this compound in inhibiting c-Met kinase activity in vitro. The results indicated a significant reduction in cell proliferation in cancer cell lines expressing high levels of c-Met .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in a Huntington’s disease model. The results suggested that the compound could reduce neuroinflammation and oxidative stress markers in neuronal cells .

Mecanismo De Acción

The mechanism by which N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide exerts its effects involves the inhibition of c-Met and Pim-1 kinases. These kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Actividad Biológica

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide is a compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₅H₁₅N₅O
  • Molecular Weight : 281.32 g/mol
  • CAS Number : 108825-65-6
  • IUPAC Name : N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

The mechanism of action for this compound primarily involves its interaction with various biological pathways:

  • Angiogenesis Inhibition : The compound has shown potential in inhibiting angiogenic pathways critical for tumor growth and metastasis. It may act by blocking vascular endothelial growth factor (VEGF) signaling pathways, which are essential for the formation of new blood vessels in tumors .
  • Cytotoxic Effects : Studies indicate that this compound may exert cytotoxic effects on cancer cells through apoptosis induction. The presence of the triazole moiety is believed to enhance its interaction with cellular targets involved in cell proliferation and survival .

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)

The compound showed IC50 values in the micromolar range, indicating significant cytotoxicity .

Mechanistic Studies

In vitro studies have revealed that the compound induces cell cycle arrest and promotes apoptosis in treated cancer cells. The mechanism is believed to involve the activation of caspase pathways and modulation of Bcl-2 family proteins .

Summary of Biological Activity

PropertyValue
Anticancer ActivityIC50 (MCF-7): ~10 µM
IC50 (A549): ~15 µM
IC50 (HeLa): ~12 µM
Mechanism of ActionApoptosis induction
Cell cycle arrest

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting increased apoptosis .
  • Combination Therapy Research : Another study explored the effects of combining this compound with conventional chemotherapeutics. The results indicated a synergistic effect that enhanced cytotoxicity against resistant cancer cell lines .

Propiedades

IUPAC Name

N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O/c1-15-25-26-22-13-12-21(27-28(15)22)17-8-4-9-18(14-17)24-23(29)20-11-5-7-16-6-2-3-10-19(16)20/h2-14H,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKCCAKBKAHBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.